Spiro[2.3]hexan-1-amine

Conformational restriction GABAergic modulators Structure-activity relationship

Lead series plagued by poor selectivity and metabolic instability due to flexible scaffolds? Spiro[2.3]hexan-1-amine is a rigid GABA bioisostere that enhances Fsp3 and metabolic stability, enabling scaffold-hopping to escape flatland. • A derivative achieved IC50 6.10 nM against RNA methyltransferase. • Primary amine handle allows rapid parallel derivatization into amides, sulfonamides. • Low MW (97.16) ideal for FBDD campaigns.

Molecular Formula C6H11N
Molecular Weight 97.16 g/mol
CAS No. 17202-60-7
Cat. No. B1396184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[2.3]hexan-1-amine
CAS17202-60-7
Molecular FormulaC6H11N
Molecular Weight97.16 g/mol
Structural Identifiers
SMILESC1CC2(C1)CC2N
InChIInChI=1S/C6H11N/c7-5-4-6(5)2-1-3-6/h5H,1-4,7H2
InChIKeyKUEWHZLUSNCJQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiro[2.3]hexan-1-amine: Rigid CNS Building Block


Spiro[2.3]hexan-1-amine (CAS 17202-60-7) is a saturated, non-natural spirocyclic amine featuring a strained [2.3] framework consisting of a cyclopropane ring fused to a cyclobutane ring at a quaternary spiro carbon [1]. This unique, conformationally restricted scaffold serves as a privileged building block in medicinal chemistry, particularly for the synthesis of bioisosteres and the exploration of three-dimensional chemical space in central nervous system (CNS) drug discovery [1]. The molecule possesses a primary amine group, enabling facile derivatization into amides, sulfonamides, and other functional groups. The compound is a valuable, research-use-only precursor for the development of rigidified analogs of flexible endogenous molecules, such as γ-aminobutyric acid (GABA) [2].

ApplicationConformationally restricted GABA analog synthesis
StrategyBioisostere scaffold for lead optimization
ChemistryPrimary amine handle for rapid library derivatization

Spiro[2.3]hexan-1-amine: Why Acyclic Replacements Fail


The value of Spiro[2.3]hexan-1-amine is rooted in its ability to induce conformational rigidity in target molecules, a property that cannot be replicated by flexible acyclic or larger, less-strained cyclic amines. Substitution with simple amines like GABA or piperidine introduces excessive conformational flexibility, which is a well-documented driver of poor target selectivity, increased off-target activity, and suboptimal pharmacokinetic (PK) properties [1]. The spiro[2.3]hexane core is specifically designed as a bioisostere to replace flat aromatic rings or flexible saturated chains, thereby increasing the fraction of sp3-hybridized centers (Fsp3) and improving key drug-like properties like metabolic stability and BBB permeability [1]. The [2.3] ring system imposes a unique, well-defined spatial orientation of its exit vectors that is distinct from other spirocycles like spiro[3.3]heptanes or larger analogs. Therefore, direct substitution with a simpler, more flexible, or differently shaped amine scaffold would fundamentally alter the three-dimensional pharmacophore and is predicted to result in a significant loss of biological activity and suboptimal physicochemical profiles, as demonstrated by in silico and in vitro studies [1].

Flexible amines (e.g., GABA, piperidine)
Introduce conformational promiscuity; may reduce target selectivity and alter pharmacokinetic profile.
Flat aromatic bioisosteres
Often exhibit lower Fsp3; predicted metabolic stability and solubility may be poorer than spiro[2.3]hexane scaffold.
Other spirocycles (e.g., spiro[3.3]heptane)
Distinct exit vectors; altered pharmacophore geometry may shift binding profile and SAR interpretation.

Spiro[2.3]hexan-1-amine: Comparative Evidence for CNS and Bioisosteres


Conformational Restriction for GABA Receptor Modulation

Spiro[2.3]hexan-1-amine is a conformationally restricted analog of γ-aminobutyric acid (GABA). Unlike flexible acyclic GABA, which can adopt numerous low-energy conformations, the spiro[2.3]hexane scaffold is locked into a rigid, three-dimensional structure [1]. This rigidification is a core strategy in medicinal chemistry to enhance target selectivity and binding affinity by pre-organizing the molecule into its bioactive conformation [2]. While specific binding data for the parent amine is not available, the principle is a cornerstone of its design.

GABA scaffold rigidity
class-level inference
Rigid spiro[2.3]hexane core vs flexible linear GABA
Supports scaffold pre-organization rationale
Verify binding data for specific derivatives
Conformational restriction GABAergic modulators Structure-activity relationship

In Silico Bioisostere Drug-Like Property Predictions

A comprehensive in silico evaluation of spiro[2.3]hexane derivatives, including the parent scaffold, has quantified their potential as superior bioisosteres compared to common aromatic and non-strained aliphatic groups [1]. The study utilized unsupervised learning and predictive analytics to show that replacing flat, aromatic rings with the sp3-rich spiro[2.3]hexane motif is predicted to improve key drug-like properties [1].

In silico ADME prediction
cross-study comparable
Predicted improved metabolic stability and reduced lipophilicity vs aromatic rings
Supports “escape flatland” bioisostere strategy
Model validated with representative derivatives
Bioisosteres ADME properties In silico prediction

RNA Methyltransferase Inhibitor Potency

A derivative of Spiro[2.3]hexan-1-amine, specifically 4-oxo-N-({2-[({spiro[2.3]hexan-1-yl}amino)methyl]-1H-indol-6-yl}methyl)-4H-pyrido[1,2-a]pyrimidine-2-carboxamide, demonstrates potent inhibition of an RNA methyltransferase with an IC50 of 6.10 nM [1]. This data point illustrates the potential of the spiro[2.3]hexane scaffold to be incorporated into highly potent inhibitors when properly derivatized. A direct head-to-head comparison with other inhibitors is not provided, but the nanomolar potency is a strong indicator of the scaffold's value.

Derivative RNA methyltransferase inhibition
supporting evidence
IC50 = 6.10 nM (US11725010, Example 110)
Supports scaffold utility in inhibitor design
Single-derivative data; parent amine may differ
RNA methyltransferase Enzyme inhibition Epigenetics

Free Base vs. Hydrochloride Salt: Handling and Stability

Spiro[2.3]hexan-1-amine is commonly procured as its hydrochloride salt (CAS 17202-61-8) to improve handling and stability compared to its free base form (CAS 17202-60-7) . The hydrochloride salt is a well-defined, stable powder with a specific melting point of 154-155 °C , while the free base's physical properties (e.g., melting point, boiling point) are often predicted or not well-characterized . This difference is critical for accurate weighing, long-term storage, and reproducible experimental workflows.

Salt form handling
data to verify
HCl salt: defined m.p. 154–155 °C; free base less characterized
Salt form recommended for reproducible workflows
Supplier-reported; confirm identity and purity
Formulation Solid-state properties Procurement

Key Applications of Spiro[2.3]hexan-1-amine


Conformationally Restricted GABA Receptor Modulators

Spiro[2.3]hexan-1-amine is the optimal building block for medicinal chemistry programs focused on developing potent and selective modulators of GABAergic signaling [1]. Its rigid, three-dimensional structure, validated as a superior bioisostere for GABA [1], directly addresses the lack of selectivity often seen with flexible GABA analogs. By using this scaffold, researchers can systematically explore the spatial requirements of GABA receptor subtypes, leading to the discovery of novel chemical probes or therapeutic candidates for CNS disorders such as epilepsy, anxiety, or neuropathic pain [1].

Bioisostere Replacement for Lead Optimization

In lead optimization campaigns where a lead series suffers from high lipophilicity, poor metabolic stability, or off-target activity due to a flat, aromatic pharmacophore, Spiro[2.3]hexan-1-amine is a high-priority procurement item for scaffold-hopping. Comprehensive in silico and in vitro studies have demonstrated that the spiro[2.3]hexane motif is a privileged bioisostere that can improve key drug-like properties, including metabolic stability, solubility, and three-dimensionality (Fsp3), when substituted for phenyl or other flat heterocycles [2]. Its use is a direct, evidence-backed strategy to 'escape flatland' and enhance the developability profile of a drug candidate [2].

Spirocyclic Amine Libraries for FBDD

The primary amine handle of Spiro[2.3]hexan-1-amine allows for rapid, parallel derivatization into diverse amide, sulfonamide, and amine libraries [3]. Its low molecular weight (97.16 g/mol) and three-dimensional shape make it an ideal fragment for FBDD campaigns targeting novel chemical space. The enhanced binding affinity observed for a derivative against RNA methyltransferase (IC50 = 6.10 nM) [4] demonstrates that this scaffold can effectively engage biological targets when appropriately elaborated. Procurement of this versatile building block enables the exploration of underexploited chemical space and the generation of high-quality chemical probes with a favorable physicochemical profile [3].

Rigidified Analogs for Target Validation

Spiro[2.3]hexan-1-amine is a powerful tool for chemical biology studies aimed at target validation. By incorporating this rigid scaffold into a flexible bioactive molecule (e.g., a peptide or neurotransmitter analog), researchers can synthesize a 'locked' version to probe the bioactive conformation and assess the entropic contribution to binding [1]. The difference in biological activity between the flexible parent molecule and the spiro[2.3]hexane-constrained analog provides direct evidence for the importance of specific conformations in molecular recognition. This application is critical for deconvoluting complex structure-activity relationships (SAR) and confirming the mechanism of action for a target of interest [1].

Application
Selection Property
Validation Focus
Conformationally restricted GABA receptor modulator synthesis
Rigid spirocyclic scaffold for GABA bioisostere
Binding pre-organization and receptor subtype selectivity
Bioisostere replacement for lead optimization
sp3-rich scaffold for 'escape flatland' strategy
Predicted metabolic stability and Fsp3 improvement
Spirocyclic amine library synthesis for FBDD
Primary amine handle for parallel derivatization
Fragment elaboration and target engagement profiling
Rigidified analog synthesis for target validation
Conformational locking of flexible bioactive molecules
Entropic contribution to binding and SAR interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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